Misoprostol

Beschreibung

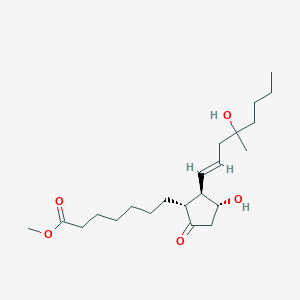

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-URPKTTJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020897 | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6mg/mL, Water-soluble, 1.64e-02 g/L | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Light yellow oil, Viscous liquid | |

CAS No. |

59122-46-2 | |

| Record name | Misoprostol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Misoprostol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Misoprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-263 | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Misoprostol in Gastric Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol, a synthetic prostaglandin E1 analog, is a critical agent in the prevention and treatment of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1] Its primary therapeutic action in the stomach is the inhibition of gastric acid secretion, a function mediated directly through its interaction with gastric parietal cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on these specialized epithelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

This compound's effects extend beyond acid suppression, including the stimulation of mucus and bicarbonate secretion, which contribute to the overall cytoprotective environment of the gastric mucosa.[3] However, the core of its anti-secretory action lies in its ability to modulate intracellular signaling cascades within the parietal cell, ultimately leading to a reduction in the activity of the final effector of acid secretion, the H+,K+-ATPase proton pump.[4][5]

Core Mechanism of Action: EP3 Receptor-Mediated Inhibition of Adenylate Cyclase

The antisecretory effect of this compound on gastric parietal cells is initiated by its binding to a specific prostanoid receptor subtype, the EP3 receptor.[6] this compound exhibits a high affinity for the EP3 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[5][7]

Upon binding of this compound to the EP3 receptor, the associated Gi protein is activated. This activation leads to the inhibition of the enzyme adenylate cyclase.[4][5] Adenylate cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in the stimulation of gastric acid secretion.[5][7] Histamine, a primary secretagogue, stimulates parietal cells by binding to H2 receptors, which are coupled to a stimulatory G-protein (Gs), leading to an increase in intracellular cAMP levels.[7] By inhibiting adenylate cyclase, this compound effectively counteracts the stimulatory signal of histamine, resulting in decreased intracellular cAMP concentrations.[1][7]

This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), a cAMP-dependent kinase. PKA is responsible for phosphorylating various downstream targets that are essential for the translocation and activation of the H+,K+-ATPase proton pump at the apical membrane of the parietal cell.[8] Consequently, the inhibition of the cAMP/PKA signaling pathway by this compound results in reduced proton pump activity and a subsequent decrease in the secretion of gastric acid into the stomach lumen.[4]

Signaling Pathway Diagram

Caption: this compound's inhibitory signaling pathway in gastric parietal cells.

Quantitative Data

The interaction of this compound with the EP3 receptor and its subsequent effects on gastric acid secretion have been quantified in various studies.

| Parameter | Value | Species/Model | Reference |

| Receptor Binding Affinity (Ki) | |||

| EP2 Receptor | 34 nM | Not Specified | [9] |

| EP3 Receptor | 7.9 nM | Not Specified | [9] |

| EP4 Receptor | 23 nM | Not Specified | [9] |

| Receptor Binding Dissociation Constant (Kd) | 11 ± 2.6 x 10⁻⁹ M | Canine Parietal Cells | [10] |

| Number of Binding Sites per Cell | ~8,000 | Canine Parietal Cells | [6][11] |

| Inhibition of Histamine-Stimulated Acid Secretion (IC50) | 2-3 x 10⁻⁹ M | Isolated Canine Parietal Cells | [1] |

| Inhibition of Unstimulated and Pentagastrin-Stimulated Acid Secretion | 10⁻⁷ - 10⁻⁴ M | Isolated Rat Gastric Fundus | [12] |

Experimental Protocols

Isolation and Enrichment of Gastric Parietal Cells

Objective: To obtain a highly enriched population of viable parietal cells for in vitro studies.

Methodology: This protocol is adapted from methodologies described for canine, rabbit, and rodent models.[3][13][14][15]

-

Tissue Preparation:

-

Euthanize the animal and excise the stomach.

-

Open the stomach along the lesser curvature and rinse thoroughly with ice-cold saline to remove gastric contents.

-

Separate the fundic mucosa from the underlying muscle layer by blunt dissection.

-

Mince the mucosal tissue into small fragments (1-2 mm).

-

-

Enzymatic Digestion:

-

Incubate the minced tissue in a solution of pronase E (e.g., 1 mg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA) for approximately 30 minutes at 37°C with gentle agitation.

-

Wash the tissue fragments to remove the pronase.

-

Perform a second digestion with collagenase (e.g., 1 mg/mL) in a buffer such as DMEM with 1% BSA for 45-60 minutes at 37°C with gentle shaking to dissociate the cells.

-

-

Cell Dissociation and Filtration:

-

Gently triturate the digested tissue with a pipette to release individual cells and gastric glands.

-

Filter the cell suspension through a series of nylon meshes (e.g., 250 µm followed by 100 µm) to remove undigested tissue.

-

-

Parietal Cell Enrichment (Density Gradient Centrifugation):

-

Centrifuge the filtered cell suspension at a low speed (e.g., 200 x g) for 5 minutes and resuspend the pellet.

-

Layer the cell suspension onto a pre-formed density gradient of Percoll or Nycodenz.

-

Centrifuge at a higher speed (e.g., 1500 x g) for 15-20 minutes. Parietal cells will form a distinct band at a specific density interface.

-

Carefully aspirate the parietal cell fraction.

-

-

Cell Viability and Purity Assessment:

-

Wash the collected parietal cells twice with fresh medium.

-

Assess cell viability using the Trypan Blue exclusion method (expect >90% viability).

-

Purity can be estimated by light microscopy, identifying the characteristic large, ovoid morphology of parietal cells.

-

Radioligand Binding Assay for EP3 Receptor Affinity

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of this compound for the EP3 receptor in isolated parietal cells.

Methodology: This protocol is based on studies using [³H]this compound free acid.[6][10][11][16][17][18]

-

Membrane Preparation:

-

Homogenize enriched parietal cells in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of [³H]this compound free acid.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound or another EP3 agonist.

-

Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

-

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of this compound on basal and secretagogue-stimulated intracellular cAMP concentrations in parietal cells.

Methodology: Commercially available cAMP assay kits (e.g., ELISA or radioimmunoassay) are commonly used.[7][19][20]

-

Cell Treatment:

-

Incubate isolated parietal cells in a suitable buffer.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a secretagogue such as histamine (to activate adenylate cyclase) or forskolin (a direct activator of adenylate cyclase). Include a basal (unstimulated) control.

-

-

Cell Lysis and cAMP Extraction:

-

Terminate the incubation and lyse the cells to release intracellular cAMP.

-

Follow the specific instructions of the chosen cAMP assay kit for sample preparation.

-

-

cAMP Quantification:

-

Perform the cAMP assay according to the manufacturer's protocol. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.

-

Generate a standard curve using known concentrations of cAMP.

-

-

Data Analysis:

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Express the results as pmol of cAMP per million cells or per mg of protein.

-

H+,K+-ATPase Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of the proton pump in gastric microsomes.

Methodology: This assay measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis by the H+,K+-ATPase.[21][22][23][24]

-

Preparation of Gastric Microsomes:

-

Homogenize gastric mucosa in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in H+,K+-ATPase.

-

-

ATPase Activity Assay:

-

Pre-incubate the gastric microsomes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding ATP in a buffer containing Mg²⁺ and K⁺.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

-

Phosphate Measurement:

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis:

-

Calculate the specific activity of the H+,K+-ATPase (e.g., in µmol Pi/mg protein/hour).

-

Determine the dose-dependent inhibition of H+,K+-ATPase activity by this compound.

-

Experimental Workflow Diagram

Caption: Workflow for studying this compound's action on parietal cells.

Conclusion

The mechanism of action of this compound in gastric parietal cells is a well-defined process centered on its high-affinity binding to the EP3 receptor. This interaction triggers an inhibitory G-protein-mediated cascade that suppresses adenylate cyclase activity, leading to a reduction in intracellular cAMP levels. The consequent decrease in PKA activity ultimately results in the inhibition of the H+,K+-ATPase proton pump, the final step in gastric acid secretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate this and related pathways in the pursuit of novel gastroprotective and anti-ulcer therapies.

References

- 1. Effect of this compound on histamine-stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E-type prostaglandin binding sites in isolated canine parietal cells: elucidation with (3H) this compound free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular coupling of prostaglandin inhibition of acid secretion in isolated rabbit gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of gastric acid secretion by cAMP in a novel alpha-toxin-permeabilized gland model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor binding characteristics of tritiated this compound free acid in enriched canine parietal cells (Conference) | OSTI.GOV [osti.gov]

- 11. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]this compound free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of this compound on gastric acid secretion in vitro. Qualitative differences from natural prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of cells from pig gastric mucosa. Isolation of parietal cells by isopycnic centrifugation on linear density gradients of Percoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. cAMP technologies, functional correlates in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cosmobio.co.jp [cosmobio.co.jp]

- 21. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ajpp.in [ajpp.in]

- 23. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Misoprostol Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of misoprostol acid, the active metabolite of the synthetic prostaglandin E1 analogue, this compound. The information presented herein is intended to support research, development, and clinical understanding of this important therapeutic agent.

Introduction

This compound is a widely used medication for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as for various obstetric and gynecological indications, including labor induction and medical abortion.[1][2][3][4] It is a prodrug that is rapidly and extensively metabolized to its biologically active form, this compound acid, following administration.[2][5][6][7][8] Understanding the pharmacokinetic profile and metabolic fate of this compound acid is crucial for optimizing therapeutic regimens and ensuring patient safety.

Pharmacokinetics of this compound Acid

The pharmacokinetic properties of this compound acid are significantly influenced by the route of administration. This compound can be administered orally, vaginally, sublingually, buccally, or rectally.[1][3] Upon administration, this compound undergoes rapid de-esterification to form this compound acid.[5][6][7] Unchanged this compound is not detectable in plasma.[5][6]

The plasma protein binding of this compound acid is less than 90%.[2] In both young and elderly individuals, the serum protein binding of the free acid metabolite is approximately 81-89%.[5][6]

Pharmacokinetic Parameters by Route of Administration

The route of administration significantly impacts the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure.[1]

Table 1: Pharmacokinetic Parameters of this compound Acid Following a Single 400 µg this compound Dose

| Route of Administration | Cmax (pg/mL) | Tmax (minutes) | AUC (0-360 min) (pg·h/mL) | Reference |

| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | [9][10] |

| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | [9][10] |

| Vaginal | 125.2 ± 53.8 | 72.0 ± 34.5 | 433.7 ± 182.6 | [9][10] |

| Vaginal with water | 162.8 ± 57.1 | 75.0 ± 31.6 | 649.3 ± 333.8 | [9][10] |

Data are presented as mean ± standard deviation.

Sublingual administration results in the highest peak concentration and greatest bioavailability.[1][11] In contrast, vaginal administration leads to a slower absorption and lower peak concentration, but a longer-lasting detectable plasma level.[1][12] The bioavailability of vaginal this compound is higher than that of oral administration.[1]

Table 2: Comparative Pharmacokinetic Parameters of this compound Acid for Buccal and Vaginal Routes (25 µg and 50 µg Doses)

| Route and Dose | Absorption Rate Constant (ka) (h⁻¹) | Relative Bioavailability (Vaginal vs. Buccal) | AUC (0-4h) (pg·h/mL) | Reference |

| Buccal 25 µg | 0.724 | - | 16.5 | [13][14] |

| Vaginal 25 µg | 0.507 | 2.4 | 34.3 | [13][14] |

| Buccal 50 µg | 0.531 | - | - | [14] |

| Vaginal 50 µg | 0.246 | - | - | [14] |

The half-life of this compound acid is relatively short, estimated to be between 20 and 40 minutes.[15]

Metabolism of this compound Acid

Following its rapid formation from this compound, this compound acid undergoes further metabolic conversion. The primary metabolic pathways involve fatty acid oxidation.[5][6]

The major metabolic steps are:

These metabolic processes result in the formation of more polar, inactive metabolites that are primarily excreted in the urine.[2]

References

- 1. This compound.org [this compound.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: pharmacokinetic profiles, effects on the uterus and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Metabolism and pharmacokinetic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetic studies of this compound | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | A Relative Bioavailability Study of Two this compound Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]

- 9. Pharmacokinetics of different routes of administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacokinetics and different regimens of this compound in early first-trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of vaginal versus buccal this compound for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

The Genesis of a Gastrointestinal Guardian: A Technical Chronicle of Misoprostol's Discovery and Development for Ulcer Prevention

A deep dive into the scientific journey of misoprostol, from its conceptual origins as a synthetic prostaglandin analogue to its pivotal role in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key clinical trial data, and detailed experimental protocols.

Introduction: The Unmet Need and the Prostaglandin Hypothesis

The widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century for managing pain and inflammation brought with it a significant clinical challenge: a high incidence of gastric and duodenal ulcers.[1] NSAIDs exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. However, prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa. This led to the "prostaglandin hypothesis," which postulated that the gastrointestinal damage caused by NSAIDs was a direct result of prostaglandin depletion. This hypothesis laid the groundwork for the development of a novel therapeutic strategy: the administration of an exogenous prostaglandin analogue to counteract the deleterious effects of NSAIDs on the gastric lining.

The Dawn of this compound: A Synthetic Prostaglandin E1 Analogue

In 1973, researchers at G.D. Searle & Company synthesized this compound, a methyl ester analogue of prostaglandin E1 (PGE1). The molecular modifications were designed to enhance its oral bioavailability and metabolic stability, making it a suitable candidate for therapeutic use. Early investigations focused on its potential to heal peptic ulcers, and it was later recognized for its significant prophylactic effects against NSAID-induced gastropathy.

Mechanism of Action: A Dual Approach to Gastric Protection

This compound employs a two-pronged strategy to safeguard the gastric mucosa: inhibition of gastric acid secretion and direct cytoprotection.

Inhibition of Gastric Acid Secretion

This compound's primary mechanism for reducing gastric acid involves its interaction with the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of gastric parietal cells. This interaction initiates a G-protein-mediated signaling cascade that inhibits the activity of adenylate cyclase.

Caption: this compound's signaling pathway in gastric parietal cells.

The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since cAMP is a crucial second messenger for the activation of protein kinase A (PKA), which in turn stimulates the H+/K+-ATPase (proton pump), the reduction in cAMP levels ultimately leads to decreased proton pump activity and a subsequent reduction in the secretion of gastric acid into the stomach lumen.

Cytoprotective Effects

Beyond its acid-suppressing properties, this compound exerts direct cytoprotective effects on the gastric mucosa. These include:

-

Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of mucus and bicarbonate from epithelial cells. This creates a protective layer that neutralizes acid at the cell surface and acts as a physical barrier against gastric irritants.

-

Increased Mucosal Blood Flow: Adequate blood flow is essential for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing metabolic waste. This compound has been shown to increase mucosal blood flow, further bolstering the stomach's defenses.

Clinical Development and Efficacy: Key Clinical Trials

The efficacy of this compound in preventing NSAID-induced gastric ulcers has been established through numerous randomized, double-blind, placebo-controlled clinical trials. Below are summaries of key studies that were instrumental in its development.

Graham et al. (1988): A Landmark Study

This multicenter trial was one of the first to provide clear evidence of this compound's prophylactic efficacy.

Table 1: Efficacy of this compound in Preventing NSAID-Induced Gastric Ulcers (Graham et al., 1988)

| Treatment Group (n=420) | Dose | Incidence of Gastric Ulcer (≥0.3 cm) | p-value vs. Placebo |

| Placebo | - | 21.7% | - |

| This compound | 100 µg q.i.d. | 5.6% | <0.001 |

| This compound | 200 µg q.i.d. | 1.4% | <0.001 |

Data adapted from Graham et al., The Lancet, 1988.[2]

Experimental Protocol: Graham et al. (1988)

Caption: Workflow of the Graham et al. (1988) clinical trial.

-

Study Design: A multicenter, double-blind, placebo-controlled trial.[2]

-

Patient Population: 420 patients with osteoarthritis who were receiving chronic NSAID therapy (ibuprofen, piroxicam, or naproxen) and experiencing NSAID-associated abdominal pain.[2][3]

-

Intervention: Patients were randomized to receive placebo, this compound 100 µg four times daily (q.i.d.), or this compound 200 µg q.i.d. for 3 months, concurrently with their NSAID therapy.[2][3]

-

Endpoint: The primary endpoint was the development of a gastric ulcer, defined as a mucosal defect of 0.3 cm or greater in diameter, as assessed by endoscopy at 1, 2, and 3 months.[2][3]

-

Statistical Analysis: The incidence of gastric ulcers was compared between the groups using appropriate statistical tests, with a p-value of less than 0.05 considered significant.

Raskin et al. (1995): Dose-Ranging Study

This study aimed to compare the efficacy and tolerability of different dosing regimens of this compound.

Table 2: Comparison of this compound Dosing Regimens for Ulcer Prevention (Raskin et al., 1995)

| Treatment Group (n=1623) | Dose | Incidence of Gastric Ulcers | Incidence of Duodenal Ulcers |

| Placebo | - | 15.7% | 7.5% |

| This compound | 200 µg b.i.d. | 8.8% | 2.6% |

| This compound | 200 µg t.i.d. | 4.6% | 3.3% |

| This compound | 200 µg q.i.d. | 3.0% | 1.4% |

Data adapted from Raskin et al., Annals of Internal Medicine, 1995.[4]

Experimental Protocol: Raskin et al. (1995)

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

-

Patient Population: 1623 patients with upper gastrointestinal symptoms during NSAID therapy but without endoscopic evidence of gastric or duodenal ulcers at baseline.[4]

-

Intervention: Patients were randomly assigned to one of four treatment groups: placebo q.i.d., this compound 200 µg twice daily (b.i.d.), this compound 200 µg three times daily (t.i.d.), or this compound 200 µg q.i.d.[4]

-

Endpoint: The development of gastric or duodenal ulcers was assessed by endoscopy at 4, 8, and 12 weeks of therapy.[4]

-

Statistical Analysis: The incidence of ulcers was compared between the different dosing regimens and placebo. A dose-response effect was also evaluated.[4]

Silverstein et al. (1995): The MUCOSA Trial

The this compound Ulcer Complications Outcomes Study Assessment (MUCOSA) was a large-scale trial designed to evaluate whether this compound could reduce the incidence of serious upper gastrointestinal complications in patients taking NSAIDs.

Table 3: Effect of this compound on Serious Upper Gastrointestinal Complications (Silverstein et al., 1995)

| Treatment Group (n=8843) | Dose | Incidence of Major GI Complications | Relative Risk Reduction |

| Placebo | - | 1.5% | - |

| This compound | 200 µg q.i.d. | 0.9% | 40% |

Data adapted from Silverstein et al., as cited in a Cochrane review.[5]

Experimental Protocol: Silverstein et al. (1995) - MUCOSA Trial

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: 8,843 patients with rheumatoid arthritis who were taking NSAIDs.

-

Intervention: Patients were randomized to receive either this compound 200 µg q.i.d. or a placebo for 6 months.

-

Endpoint: The primary endpoint was the occurrence of a major upper gastrointestinal complication, defined as perforation, obstruction, or bleeding.

-

Statistical Analysis: The incidence of major GI complications was compared between the two groups.

Adverse Effects and Tolerability

The most frequently reported adverse effect of this compound is dose-related diarrhea, which is typically mild to moderate and self-limiting.[2][3] Other gastrointestinal side effects, such as abdominal pain and nausea, have also been reported. A significant consideration is this compound's uterotonic activity, which can induce uterine contractions and cause miscarriage. Consequently, this compound is contraindicated in pregnant women for the indication of ulcer prevention.[6]

Conclusion: A Targeted Approach to a Widespread Problem

The discovery and development of this compound represent a significant advancement in the management of NSAID-induced gastropathy. By understanding the crucial role of prostaglandins in maintaining gastric mucosal integrity, researchers were able to develop a synthetic analogue that effectively replenishes this protective mechanism. The robust clinical trial data have unequivocally demonstrated its efficacy in preventing gastric and duodenal ulcers in patients on chronic NSAID therapy. While its side effect profile, particularly diarrhea and its uterotonic effects, requires careful consideration in clinical practice, this compound remains a valuable therapeutic option for high-risk patients. The story of this compound serves as a compelling example of rational drug design, translating a fundamental understanding of pathophysiology into a targeted and effective therapeutic intervention.

References

- 1. Improving the gastrointestinal safety of NSAIDs: the development of this compound--from hypothesis to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevention of NSAID-induced gastric ulcer with this compound: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevention of NSAID‐induced gastroduodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanisms of Misoprostol-Induced Uterine Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic analogue of prostaglandin E1, is a potent uterotonic agent widely utilized in obstetric and gynecological practice. Its primary mechanism of action involves the stimulation of uterine smooth muscle, leading to robust and coordinated contractions. This technical guide provides an in-depth exploration of the molecular and cellular events underpinning this compound's effects on the myometrium. We will detail the specific receptor interactions, downstream signaling pathways, and the resultant physiological responses. This document summarizes key quantitative data from various studies into structured tables for comparative analysis, outlines detailed experimental protocols for investigating this compound's effects, and provides visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

This compound is a cornerstone in the management of various conditions requiring uterine contraction, including labor induction, prevention and treatment of postpartum hemorrhage, and medical termination of pregnancy. Unlike its endogenous counterparts, this compound is chemically stable, orally bioavailable, and has a longer half-life, making it a clinically versatile and accessible option. A comprehensive understanding of its pharmacological profile at the molecular level is crucial for optimizing its clinical use and for the development of novel, more selective uterotonic agents. This guide will serve as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's effects on uterine smooth muscle.

Mechanism of Action: From Receptor to Contraction

The contractile effect of this compound on uterine smooth muscle is initiated by its binding to specific G protein-coupled receptors (GPCRs) of the prostaglandin E2 (PGE2) receptor family, primarily the EP3 receptor subtype. While this compound can also interact with EP2 and EP4 receptors, its contractile effects are predominantly mediated through EP3 receptor activation.

Receptor Binding and G Protein Activation

This compound acid, the active metabolite of this compound, binds with high affinity to the EP3 receptor on myometrial cells. The EP3 receptor is coupled to the inhibitory G protein (Gi) and the Gq protein. The binding of this compound to the EP3 receptor induces a conformational change, leading to the activation of these G proteins.

Downstream Signaling Pathways

The activation of Gq by the this compound-EP3 receptor complex initiates a cascade of intracellular events that culminate in smooth muscle contraction. This primary pathway is centered on the increase of intracellular calcium concentration ([Ca2+]i).

-

Phospholipase C Activation and Inositol Trisphosphate (IP3) Production: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. This rapid increase in intracellular calcium is a critical trigger for muscle contraction.

-

Calcium-Calmodulin Complex Formation and Myosin Light Chain Kinase Activation: The elevated cytosolic Ca2+ binds to calmodulin (CaM), forming a Ca2+-CaM complex. This complex then activates myosin light chain kinase (MLCK).

-

Myosin Light Chain Phosphorylation and Cross-Bridge Cycling: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation event is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.

In addition to the canonical Gq-PLC-IP3-Ca2+ pathway, the RhoA/ROCK signaling cascade plays a significant role in sensitizing the contractile apparatus to Ca2+.

-

RhoA/ROCK Pathway Activation: The EP3 receptor can also couple to G proteins that activate the small GTPase RhoA. RhoA, in its active GTP-bound state, stimulates Rho-associated kinase (ROCK).

-

Inhibition of Myosin Light Chain Phosphatase: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. By inhibiting MLCP, the RhoA/ROCK pathway ensures that MLC20 remains in a phosphorylated state for a longer duration, thereby potentiating and sustaining the contractile response even at lower Ca2+ concentrations.

The interplay between the Ca2+-dependent activation of MLCK and the Ca2+-sensitizing effect of the RhoA/ROCK pathway determines the force and duration of this compound-induced uterine contractions.

Caption: this compound signaling in uterine smooth muscle.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on this compound's binding affinity, potency, and its effects on uterine contractility.

Table 1: this compound Receptor Binding Affinity (Ki) and Potency (pEC50)

| Receptor Subtype | Ki (nM) | pEC50 | Tissue/Cell Type | Notes |

| EP2 | 34 | - | Not specified | Ki values are for the active metabolite, this compound acid. |

| EP3 | 7.9 | - | Not specified | Higher affinity for EP3 suggests it is the primary target. |

| EP4 | 23 | - | Not specified | |

| EP (relaxation) | - | 6.6 ± 0.1 | Human non-pregnant myometrium | pEC50 for relaxation of cloprostenol-stimulated contractions, likely mediated by EP2/EP4 receptors. |

Table 2: Effects of this compound on Uterine Contractility (In Vivo/Ex Vivo)

| Administration Route | Dose | Time to Onset of Increased Uterine Tonus (minutes) | Time to Maximum Tonus Elevation (minutes) | Uterine Activity (Montevideo Units at 4 hours) |

| Oral | 400 µg | 7.8 | 39.5 | ~150 |

| Vaginal | 400 µg | 19.4 | 62.2 | ~450 |

| Sublingual | 400 µg | 10.7-11.5 | 47.1-51.7 | ~400 |

Table 3: Comparative Efficacy of Uterotonics on Myometrial Contractility (In Vitro)

| Uterotonic Agent | Motility Index (mean √g·c·10 min⁻¹) | Relative Potency |

| Oxytocin | 5.10 | Highest |

| Ergonovine | 3.46 | Intermediate |

| Prostaglandin F2α | 2.64 | Lower |

| This compound | 2.52 | Lower |

Detailed Experimental Protocols

In Vitro Uterine Muscle Strip Contraction Assay

This protocol is adapted from methodologies used to assess the contractility of myometrial tissue ex vivo.

Objective: To measure the contractile response of isolated uterine smooth muscle strips to this compound.

Materials:

-

Myometrial biopsies obtained from consenting patients undergoing cesarean section.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), aerated with 95% O2 / 5% CO2.

-

This compound stock solution and serial dilutions.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Immediately place the myometrial biopsy in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully dissect longitudinal muscle strips (approximately 2 mm x 10 mm).

-

Mount the muscle strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

-

-

Equilibration:

-

Apply an initial tension of 1-2 g to the muscle strips and allow them to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

-

During equilibration, spontaneous contractions should develop.

-

-

Experimental Protocol:

-

Once stable spontaneous contractions are established, record a baseline period of 20-30 minutes.

-

Add this compound in a cumulative, dose-dependent manner to the organ bath, allowing the response to stabilize at each concentration before adding the next.

-

Record the contractile activity continuously.

-

-

Data Analysis:

-

Measure the frequency (contractions per 10 minutes), amplitude (g or mN), and duration of contractions.

-

Calculate the motility index (frequency x amplitude) and the area under the curve to quantify the overall contractile response.

-

Construct dose-response curves to determine the EC50 of this compound.

-

Caption: Workflow for in vitro uterine muscle strip assay.

Isolation of Primary Human Myometrial Cells

This protocol is a generalized procedure based on established methods for primary cell isolation from myometrial tissue.

Objective: To isolate and culture primary human myometrial cells for in vitro studies of this compound's effects at the cellular level.

Materials:

-

Myometrial biopsies.

-

Hanks' Balanced Salt Solution (HBSS).

-

Digestion medium: Smooth muscle cell medium containing collagenase type XI (1 mg/ml), collagenase type IA (1 mg/ml), and fatty acid-free bovine serum albumin (0.5%).

-

Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

-

Sterile dissecting instruments, culture flasks, and centrifuge.

Procedure:

-

Tissue Collection and Preparation:

-

Collect myometrial tissue in sterile HBSS on ice.

-

Wash the tissue multiple times with HBSS to remove any blood.

-

Mince the tissue into small pieces (approximately 1 mm³).

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a sterile conical tube containing the digestion medium.

-

Incubate at 37°C in a shaking water bath for 60-90 minutes.

-

Triturate the tissue suspension every 20-30 minutes to aid in cell dissociation.

-

-

Cell Isolation and Culture:

-

Stop the digestion by adding an equal volume of culture medium.

-

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate at 200-400 x g for 5-10 minutes to pellet the cells.

-

Resuspend the cell pellet in fresh culture medium and plate in culture flasks.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days. Cells should be ready for passaging or experimentation upon reaching 70-80% confluency.

-

Western Blot Analysis of Myosin Light Chain Phosphorylation

Objective: To quantify the level of phosphorylated myosin light chain (p-MLC20) in myometrial cells or tissue following this compound treatment.

Materials:

-

Myometrial cells or tissue lysates.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-p-MLC20 (Ser19) and anti-total MLC20.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Sample Preparation:

-

Treat myometrial cells or tissue with this compound for the desired time and concentration.

-

Lyse the cells or tissue in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC20 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-MLC20 signal to the total MLC20 signal to determine the relative level of phosphorylation.

-

Conclusion

This compound exerts its potent uterotonic effects primarily through the activation of the EP3 receptor in myometrial cells. This initiates a well-defined signaling cascade involving Gq protein activation, increased intracellular calcium, and subsequent phosphorylation of myosin light chain, leading to forceful and sustained uterine contractions. The RhoA/ROCK pathway further contributes to this process by sensitizing the contractile machinery to calcium. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of reproductive biology and pharmacology. A thorough understanding of these core mechanisms is essential for the continued optimization of this compound's clinical applications and for the rational design of future uterotonic therapies.

An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by Misoprostol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a widely utilized therapeutic agent with a range of applications, from preventing gastric ulcers to inducing labor.[1][2] Its pharmacological effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the E-prostanoid (EP) receptors. This technical guide provides a comprehensive overview of the core cellular signaling pathways affected by this compound. It details its receptor binding affinities, the subsequent modulation of key second messengers such as cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca²⁺]i), and offers detailed protocols for the experimental validation of these pathways.

Primary Molecular Targets: Prostaglandin E2 (PGE2) Receptors

This compound exerts its biological effects by mimicking the action of endogenous PGE2 and binding to EP receptors. It primarily interacts with EP receptors 2, 3, and 4, while showing minimal affinity for the EP1 receptor.[1][3] These receptors are coupled to different G proteins, leading to distinct and sometimes opposing downstream cellular responses.

-

EP2 and EP4 Receptors: These receptors are typically coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4]

-

EP3 Receptor: This receptor is predominantly coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[4][5] The EP3 receptor has multiple splice variants which can also couple to other pathways, including Gq (activating Phospholipase C) and G12/13 (activating Rho GTPase signaling), adding complexity to its signaling profile.[4][6]

The specific cellular response to this compound is therefore dependent on the relative expression levels of these EP receptor subtypes in a given cell or tissue.

Quantitative Data Summary: Receptor Binding Affinities

The affinity of this compound for different EP receptors has been quantified in various studies. This data is crucial for understanding its relative potency and potential for off-target effects at different concentrations.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species/System | Reference |

| EP2 | This compound | 34 nM | Murine | [3] |

| EP3 | This compound | 7.9 nM | Murine | [3] |

| EP4 | This compound | 23 nM | Murine | [3] |

| EP3 / EP4 | This compound | 67 nM (relative specificity) | Not Specified | [6] |

| EP1 / EP2 | This compound | 120-250 nM (at higher conc.) | Not Specified | [6] |

Core Signaling Pathways Modulated by this compound

Adenylyl Cyclase / cAMP Signaling Pathway

The most well-characterized signaling pathway affected by this compound is the adenylyl cyclase/cAMP pathway. This compound can either stimulate or inhibit cAMP production depending on the predominant EP receptor subtype expressed.

-

Inhibition of cAMP (via EP3/Gi): In tissues like gastric parietal cells, this compound binds to Gi-coupled EP3 receptors. This inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[1] This reduction in cAMP decreases the activity of the proton pump, thereby reducing gastric acid secretion.[1][7]

-

Stimulation of cAMP (via EP2/EP4/Gs): In other cell types, such as human leukocytes and certain neurons, this compound can bind to Gs-coupled EP2 and EP4 receptors.[3][8] This activates adenylyl cyclase, leading to a dose-dependent increase in cAMP production, which in turn activates Protein Kinase A (PKA).[3][8]

Intracellular Calcium ([Ca²⁺]i) Mobilization

This compound can induce an increase in intracellular calcium levels, a critical process for its uterotonic effects (inducing uterine contractions).[2] The exact mechanism is complex and appears to be cell-type specific.

-

PKA-Dependent Calcium Increase: In mouse neuroblastoma (Neuro-2a) cells, the this compound-induced increase in [Ca²⁺]i is mediated by a Protein Kinase A (PKA)-dependent mechanism.[9] This suggests a downstream effect of the EP2/EP4-Gs-cAMP pathway.

-

Inhibitory Role of EP4: The same study suggests that the EP4 receptor signaling pathway may also play an inhibitory role in calcium regulation, highlighting the intricate balance of signals.[9][10]

-

Gq/PLC Pathway: While the EP1 receptor is classically linked to the Gq protein and subsequent activation of Phospholipase C (PLC) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to calcium release from the endoplasmic reticulum, this compound has a low affinity for EP1.[10] However, some EP3 splice variants can couple to Gq, and some studies allude to a GQ-pathway-mediated influx of calcium in uterine muscle cells, suggesting a potential, albeit less direct, role for PLC activation.[7]

Other Potential Signaling Pathways

Network pharmacology and other studies suggest that this compound's effects may be broader, potentially involving other key signaling cascades.

-

MAPK Pathway: Core targets identified through network analysis include MAPK1, suggesting this compound might modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[11]

-

NF-κB and VEGF Signaling: The same analyses indicate potential modulation of the NF-κB and VEGF signaling pathways, which are critical in inflammation and angiogenesis, respectively.[11]

-

Rho GTPase Signaling: Given that some EP3 receptor isoforms can couple to G12/13 proteins, there is a potential for this compound to influence Rho GTPase signaling, which is involved in regulating the actin cytoskeleton, cell polarity, and migration.

Detailed Experimental Protocols & Workflows

Validating the effects of this compound on these signaling pathways requires robust and specific assays. Below are detailed methodologies for key experiments.

cAMP Level Measurement Assay

This protocol describes a common method for quantifying intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[12][13]

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 expressing specific EP receptors, or primary cells) in 96- or 384-well plates and grow to 80-90% confluency.[12][14]

-

Pre-incubation: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 10-20 minutes to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of this compound. For Gi-coupled receptor studies, co-stimulate with an adenylyl cyclase activator like forskolin (e.g., 10 µM) to measure the inhibition of an elevated cAMP signal.[12][14]

-

Incubation: Incubate for the desired time (e.g., 30 minutes) at 37°C.[12]

-

Cell Lysis: Remove the treatment medium and lyse the cells using the lysis buffer provided in the commercial assay kit.[12]

-

Detection: Perform the cAMP detection assay according to the manufacturer's instructions (e.g., HTRF or ELISA kit).[13][15][16] This typically involves competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

-

Data Analysis: Measure the signal (fluorescence or absorbance). The signal is inversely proportional to the cAMP concentration in the sample. Calculate cAMP concentrations by interpolating from a standard curve.[12]

Intracellular Calcium ([Ca²⁺]i) Flux Assay

This protocol outlines the measurement of changes in [Ca²⁺]i using a fluorescent calcium indicator like Fura-2 AM or Indo-1 AM.[17][18][19]

Methodology:

-

Cell Culture: Grow cells to ~90% confluency on a 96-well black-walled, clear-bottom plate or in suspension for flow cytometry.[17]

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Indo-1 AM) in the dark at 37°C for 30-60 minutes.[18] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells twice to remove excess dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[18]

-

Baseline Measurement: Place the plate in a fluorescence plate reader or run cells through a flow cytometer. Measure the baseline fluorescence ratio for 40-60 seconds before adding the stimulant.[17] For Fura-2, this is the ratio of emission at 510 nm following excitation at ~340 nm and 380 nm.[17]

-

Stimulation: Add this compound at various concentrations and continue to record the fluorescence signal over time (e.g., for 5 minutes).

-

Data Analysis: The change in the fluorescence ratio over time reflects the change in intracellular calcium concentration. Normalize the data to the baseline reading.[17]

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to detect the phosphorylation (and thus activation) of key MAPK proteins like ERK1/2 in response to this compound treatment.[20][21][22]

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 5, 15, 30, 60 minutes).[20]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples (20-30 µg per lane) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[20][22]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[20]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a MAPK protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the MAPK protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.[20]

Conclusion

This compound's therapeutic effects are a direct consequence of its ability to selectively engage specific EP receptor subtypes and modulate downstream intracellular signaling cascades. The primary pathways affected are the adenylyl cyclase/cAMP system, where it can be either inhibitory (via EP3) or stimulatory (via EP2/EP4), and the intracellular calcium mobilization pathway, which is critical for its uterotonic functions. Emerging evidence also points to potential interactions with other major signaling networks, including the MAPK and NF-κB pathways. A thorough understanding of this complex signaling profile, validated through the robust experimental protocols outlined herein, is essential for the continued optimization of this compound's clinical use and the development of next-generation prostaglandin analogues with improved therapeutic indices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]

- 7. youtube.com [youtube.com]

- 8. This compound Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound elevates intracellular calcium in Neuro-2a cells via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yorku.ca [yorku.ca]

- 11. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking | Zhang | African Journal of Reproductive Health [ajrh.info]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cAMP Assay [bio-protocol.org]

- 15. cAMP-Glo™ Assay Protocol [promega.com]

- 16. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 18. bu.edu [bu.edu]

- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Misoprostol's Cytoprotective Properties in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a potent inhibitor of gastric acid secretion and a key agent in the defense of the gastrointestinal (GI) mucosa.[1][2] Its primary, FDA-approved indication is the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Beyond its anti-secretory effects, this compound exhibits significant cytoprotective properties, which are the focus of this technical guide. Cytoprotection, in this context, refers to the ability to protect the gastric mucosa from damage via mechanisms independent of gastric acid neutralization or inhibition.[3] This document provides an in-depth overview of the mechanisms, experimental evaluation, and quantitative data related to this compound's cytoprotective effects for professionals in gastrointestinal research and drug development.

Core Mechanisms of Cytoprotection

This compound's cytoprotective actions are multifaceted, primarily mediated through its binding to prostaglandin E receptors, particularly the EP3 subtype, on gastric epithelial cells.[4][5] This interaction triggers a cascade of intracellular events that bolster the mucosal defense systems. The principal mechanisms include:

-

Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of both mucus and bicarbonate from gastric epithelial cells.[3] This creates a pH-neutral, protective layer that acts as a physical barrier against luminal aggressors like acid and pepsin.[3]

-

Maintenance of Gastric Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing metabolic waste. This compound has been shown to help maintain or increase mucosal blood flow, which is vital for protecting against and repairing mucosal injury.[3]

-

Stabilization of the Mucosal Barrier: this compound helps to maintain the integrity of the gastric mucosal barrier, reducing the backflow of hydrogen ions and preventing cellular damage.[3]

Signaling Pathways

The cytoprotective effects of this compound are initiated by the binding of its active form, this compound acid, to prostaglandin E receptors on the surface of gastric parietal and epithelial cells. The EP3 receptor, a G-protein coupled receptor (GPCR), is a key mediator of these effects.

Quantitative Data on Cytoprotective Efficacy

The following tables summarize key quantitative data from clinical and preclinical studies investigating the cytoprotective effects of this compound.

Table 1: Prevention of NSAID-Induced Gastric Ulcers

| Study Population | Treatment Groups | Duration | Gastric Ulcer Incidence | Duodenal Ulcer Incidence | Reference |

| 420 patients with osteoarthritis on NSAIDs | Placebo | 3 months | 21.7% | - | [6][7] |

| This compound 100 µg q.i.d. | 3 months | 5.6% | - | [6][7] | |

| This compound 200 µg q.i.d. | 3 months | 1.4% | - | [6][7] | |

| 83 arthritis patients on chronic NSAIDs | Placebo | 12 months | 28.9% | - | [8] |

| This compound 600-800 µ g/day | 12 months | 12.5% | - | [8] | |

| Meta-analysis of 11 studies (3,641 patients) | Placebo | ≥ 3 months | 15% | 6% | [9] |

| This compound (any dose) | ≥ 3 months | Relative Risk Reduction: 74% | Relative Risk Reduction: 58% | [9] |

Table 2: Protection Against Endoscopically-Assessed Mucosal Injury

| Damaging Agent | Treatment Groups | Endpoint | Results | Reference |

| Naproxen (500 mg b.i.d. for 7 days) | Placebo | Mean Endoscopic Score | 1.24 ± 0.09 | [1] |

| This compound (200 µg b.i.d.) | Mean Endoscopic Score | 0.26 ± 0.07 (p < 0.001 vs. placebo) | [1] | |

| 80% Ethanol | Placebo | Mean Endoscopic Score (at 30 min) | 5.5 ± 0.9 | [10] |

| Cimetidine (300 mg) | Mean Endoscopic Score (at 30 min) | 4.5 ± 1.7 | [10] | |

| This compound (200 µg) | Mean Endoscopic Score (at 30 min) | 1.0 ± 1.7 (p < 0.0001 vs. placebo) | [10] | |

| Tolmetin (400 mg q.i.d. for 6 days) | Placebo | Therapeutic Success Rate (Gastric) | 26.7% | [11] |

| Cimetidine (300 mg q.i.d.) | Therapeutic Success Rate (Gastric) | 63.3% | [11] | |

| This compound (200 µg q.i.d.) | Therapeutic Success Rate (Gastric) | 93.1% (p < 0.001 vs. placebo) | [11] | |

| Aspirin (975 mg q.i.d. for 1 week) | Placebo | Gastric Ulcer Development | 43% | [12] |

| This compound (50, 100, or 200 µg q.i.d.) | Gastric Ulcer Development | 1% | [12] | |

| Placebo | Duodenal Ulcer Development | 13% | [12] | |

| This compound (100 or 200 µg q.i.d.) | Duodenal Ulcer Development | 0% | [12] |

Table 3: Effect on Gastric Secretions

| Study Condition | Treatment | Effect on Mucus Secretion | Effect on Bicarbonate Secretion | Reference |

| Basal | This compound | Increased mucus concentration | Stimulates bicarbonate secretion | [3][13] |

| Ethanol-induced damage | This compound | Increased mucus concentration | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytoprotective agents. Below are outlines of key experimental protocols used in this compound research.

Ethanol-Induced Gastric Injury Model in Rats

This is a widely used model to evaluate acid-independent cytoprotection.

Aspirin-Induced Gastric Microbleeding in Humans

This protocol assesses the protective effect of a compound against NSAID-induced blood loss.

-

Subject Selection: Healthy volunteers with no history of GI disease.

-

Baseline Measurement: A baseline period to measure normal fecal blood loss.

-

Treatment Administration: Subjects are randomized to receive aspirin (e.g., 975 mg q.i.d.) with either placebo or this compound (e.g., 50 µg q.i.d.).[13]

-

Fecal Blood Loss Measurement: Fecal samples are collected throughout the study period and analyzed for blood content, often using the 51Cr-labeled red blood cell method.

-

Data Analysis: Comparison of fecal blood loss between the placebo and this compound groups.

Measurement of Gastric Mucus Thickness

This method allows for the direct visualization and quantification of the adherent mucus layer.[14]

-

Tissue Preparation: Gastric mucosal sections are obtained from experimental animals or human biopsies.[14]

-

Mounting: The tissue is mounted transversely for microscopic viewing.[14]

-

Visualization: An inverted microscope with dark-field illumination or phase contrast is used to visualize the mucus layer.[14]

-

Measurement: The thickness of the mucus layer is measured using a calibrated eyepiece graticule.[14]

Measurement of Gastric Bicarbonate Secretion

This protocol quantifies the secretion of a key component of the mucosal defense.

-

Gastric Perfusion: The stomach is perfused with a solution of known pH.

-

Aspirate Collection: The gastric aspirate is collected.

-

Analysis: The pH and pCO2 of the aspirate are measured, and the bicarbonate concentration is calculated using the Henderson-Hasselbalch equation.[15][16]

-

Quantification: The total bicarbonate output is determined over a specific time period.

Measurement of Gastric Mucosal Blood Flow (Hydrogen Gas Clearance)

This technique provides a reliable measure of blood flow in the gastric mucosa.[17][18][19]

-

Electrode Placement: A platinum electrode is placed in contact with the gastric mucosa.

-

Hydrogen Administration: The subject inhales a mixture of hydrogen gas and air.

-

Clearance Measurement: The rate at which the hydrogen gas is cleared from the mucosa (as detected by the electrode) is proportional to the mucosal blood flow.

-

Data Calculation: Blood flow is calculated from the hydrogen clearance curve.

Conclusion

This compound's cytoprotective properties are a critical aspect of its therapeutic utility in the gastrointestinal tract. Its ability to stimulate mucus and bicarbonate secretion, maintain mucosal blood flow, and fortify the mucosal barrier underscores its importance in protecting against and healing gastric mucosal damage, particularly in the context of NSAID therapy. The experimental models and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the cytoprotective potential of this compound and novel gastroprotective agents. Future research may focus on elucidating the downstream signaling pathways in greater detail and exploring the application of this compound's cytoprotective effects in other gastrointestinal disorders.

References

- 1. Protection by this compound against naproxen-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Overview of the mucosal protective effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]